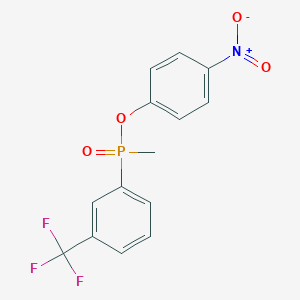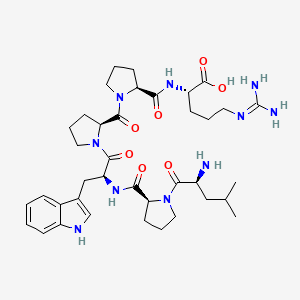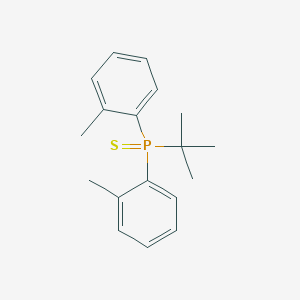![molecular formula C13H16N4O2S B14176089 Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate CAS No. 918905-74-5](/img/structure/B14176089.png)
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate is an organic compound that features a tetrazole ring, a sulfur atom, and a pentanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Thioether Formation: The phenyl tetrazole is then reacted with a thiol compound to form the thioether linkage. This step may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Aplicaciones Científicas De Investigación
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
- 1-Phenyl-1H-tetrazole-5-thiol
- Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-
Uniqueness
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate is unique due to its combination of a tetrazole ring, a thioether linkage, and a pentanoate ester group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
918905-74-5 |
|---|---|
Fórmula molecular |
C13H16N4O2S |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
methyl 5-(1-phenyltetrazol-5-yl)sulfanylpentanoate |
InChI |
InChI=1S/C13H16N4O2S/c1-19-12(18)9-5-6-10-20-13-14-15-16-17(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
ABLMKULABIPAMP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCSC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


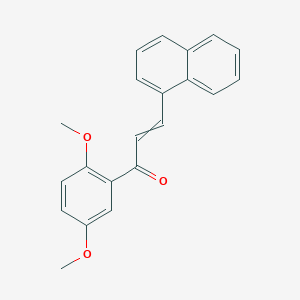
phosphane}](/img/structure/B14176014.png)
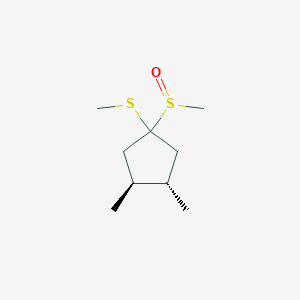
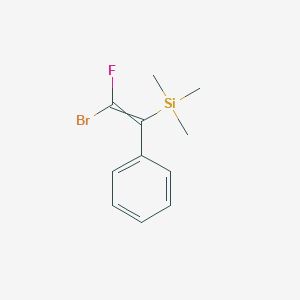
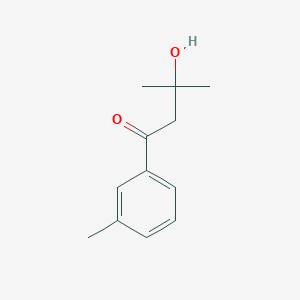
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
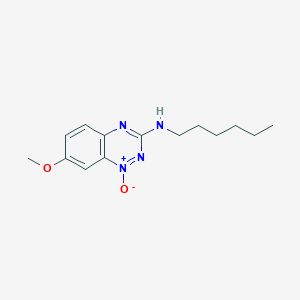
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
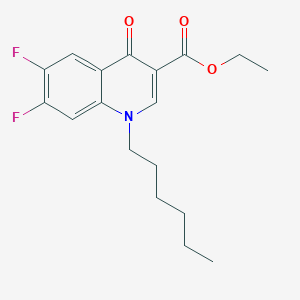
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
